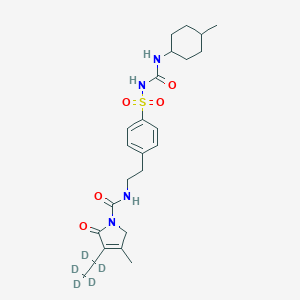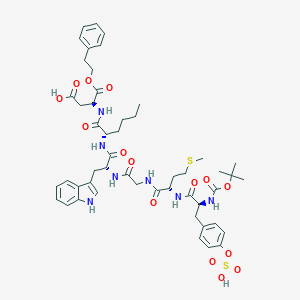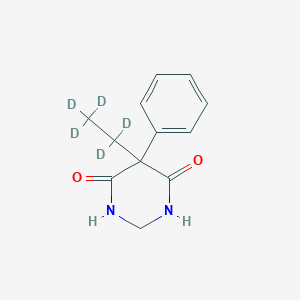
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Benzanilide has been extensively studied for its potential applications in scientific research. One area of research that has explored the use of benzanilide is in the field of cancer research. Studies have shown that benzanilide has the potential to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Another area of research that has explored the use of benzanilide is in the field of neuroscience. Studies have shown that benzanilide has the potential to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of benzanilide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or modulating the activity of certain neurotransmitters.
Biochemische Und Physiologische Effekte
Benzanilide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzanilide in lab experiments is that it has been extensively studied, making it a well-characterized compound. Additionally, it has been shown to have a variety of potential applications, making it a versatile compound for scientific research.
One limitation of using benzanilide in lab experiments is that its mechanism of action is not fully understood. Additionally, its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are many potential future directions for research on benzanilide. One area of research that could be explored is the development of new cancer treatments based on benzanilide. Another area of research that could be explored is the use of benzanilide in the treatment of neurological disorders.
Conclusion
In conclusion, benzanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the potential to inhibit the growth of cancer cells and modulate the activity of certain neurotransmitters. While its mechanism of action is not fully understood, it has the potential to be a versatile compound for scientific research in the future.
Synthesemethoden
The synthesis of benzanilide can be achieved through a variety of methods, including the reaction of aniline with N,N-diethyl-2-bromoacetamide. This reaction produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methoxyacetyl chloride to produce benzanilide. Other methods of synthesis include the reaction of aniline with N,N-diethyl-2-chloroacetamide, which produces N,N-diethyl-2-(phenylamino)acetamide, which can be further reacted with methanol to produce benzanilide.
Eigenschaften
CAS-Nummer |
100678-34-0 |
|---|---|
Produktname |
Benzanilide, 2'-amino-N-(2-(diethylamino)ethyl)-4-methoxy- |
Molekularformel |
C20H27N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H27N3O2/c1-4-22(5-2)14-15-23(19-9-7-6-8-18(19)21)20(24)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15,21H2,1-3H3 |
InChI-Schlüssel |
LUZKHZZVDYHFLK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC |
Andere CAS-Nummern |
100678-34-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)


![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)